molecular formula C41H57N13O8 B14777317 (2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide

(2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide

Cat. No.: B14777317
M. Wt: 860.0 g/mol
InChI Key: XCVHLSJGMXJXLL-UHFFFAOYSA-N
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Description

The compound “Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” is a synthetic peptide composed of the amino acids histidine, tryptophan, alanine, valine, glycine, histidine, and leucine. This peptide sequence is often used in biochemical research due to its specific properties and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated by reacting the carboxyl group of the incoming amino acid with the amino group of the growing peptide chain. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of “Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to ensure its quality and purity .

Chemical Reactions Analysis

Types of Reactions

“Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

“Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of “Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: Another synthetic peptide with a different sequence but similar applications.

    Ac-His-Trp-Ala-Val-Gly-His-Leu-OH: A similar peptide without the amide group at the C-terminus.

Uniqueness

“Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” is unique due to its specific sequence, which imparts distinct biochemical properties and interactions. Its ability to form stable secondary structures and interact with specific molecular targets makes it valuable in various research fields .

Properties

Molecular Formula

C41H57N13O8

Molecular Weight

860.0 g/mol

IUPAC Name

2-[[2-[[2-[[2-[2-[[2-[[2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C41H57N13O8/c1-21(2)11-30(36(42)57)52-40(61)33(14-27-17-44-20-48-27)51-34(56)18-46-41(62)35(22(3)4)54-37(58)23(5)49-38(59)31(12-25-15-45-29-10-8-7-9-28(25)29)53-39(60)32(50-24(6)55)13-26-16-43-19-47-26/h7-10,15-17,19-23,30-33,35,45H,11-14,18H2,1-6H3,(H2,42,57)(H,43,47)(H,44,48)(H,46,62)(H,49,59)(H,50,55)(H,51,56)(H,52,61)(H,53,60)(H,54,58)

InChI Key

XCVHLSJGMXJXLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C

Origin of Product

United States

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